
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is a chemical compound with a molecular formula of C8H11ClO2. It is commonly referred to as Furfurylidenemalononitrile or FMN. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is not well understood. However, it is believed to act as a nucleophile in various reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. However, it has been reported to exhibit antimicrobial and antifungal activity, indicating its potential use in the development of new antibiotics and antifungal agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- is its versatility in organic synthesis. It can be used as a key intermediate in the synthesis of various organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of this compound is its sensitivity to air and moisture, which can lead to decomposition and reduced yield.
Future Directions
There are several future directions for research on 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo-. One of the areas of interest is the development of new synthetic methods for the production of this compound. Another area of research is the exploration of its potential applications in material science, including its use as a building block for the synthesis of new polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and antibiotics.
Synthesis Methods
The synthesis of 2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- involves the reaction of furfurylidenemalononitrile with thionyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Scientific Research Applications
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
properties
CAS RN |
194421-60-8 |
|---|---|
Product Name |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- |
Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.6 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)3-4(9)11-5(7)6(8)10/h5H,3H2,1-2H3 |
InChI Key |
WZXQHWLVZQOAKI-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
Canonical SMILES |
CC1(CC(=O)OC1C(=O)Cl)C |
synonyms |
2-Furancarbonyl chloride, tetrahydro-3,3-dimethyl-5-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



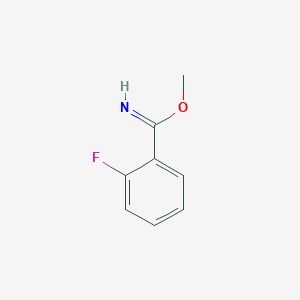
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
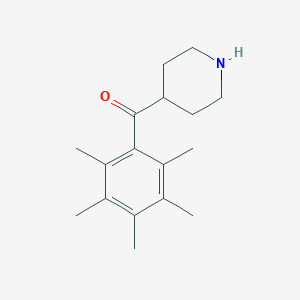
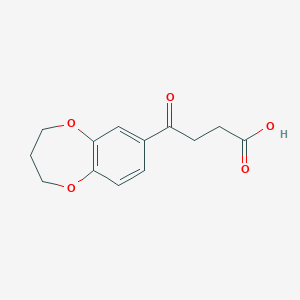
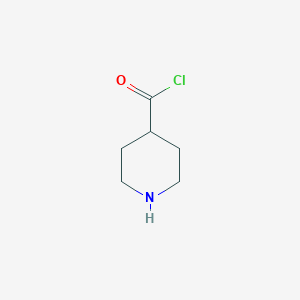
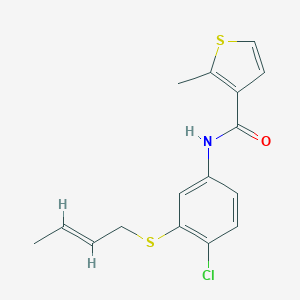
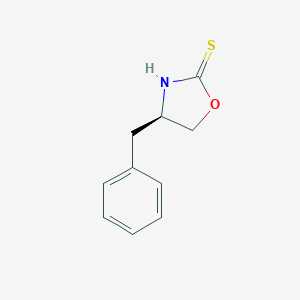
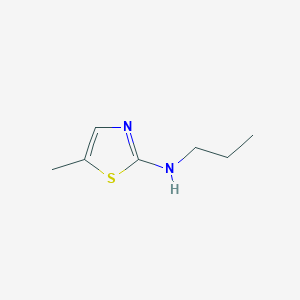
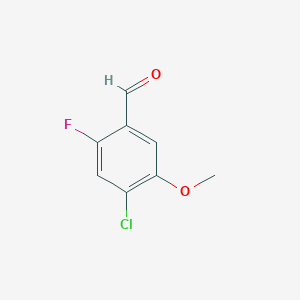
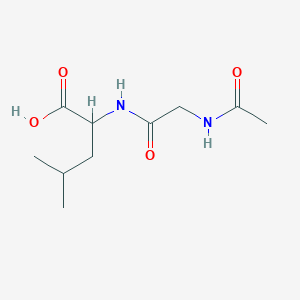
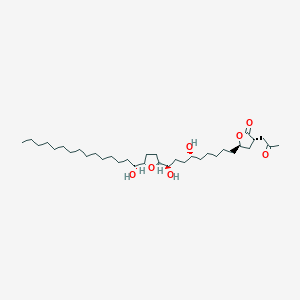
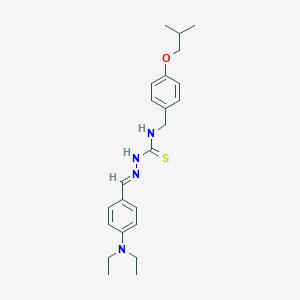
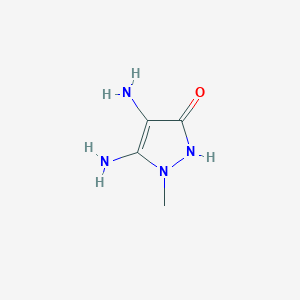
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)